![molecular formula C21H25N3O3S2 B3012863 N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 878683-72-8](/img/structure/B3012863.png)

N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

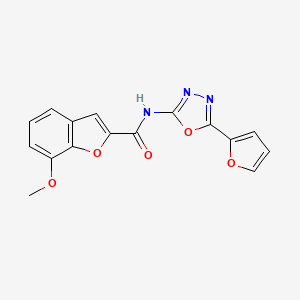

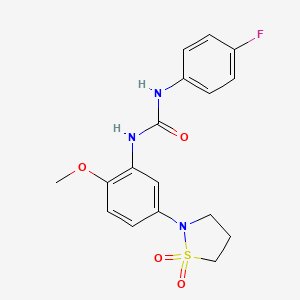

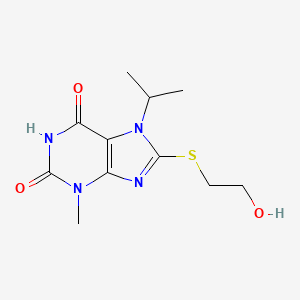

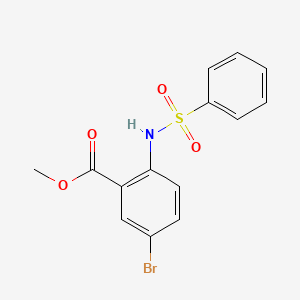

The compound N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a polycyclic N-heterocyclic compound that likely possesses a complex structure with multiple rings, including a furan moiety, a thieno[2,3-d]pyrimidin-4-one, and a sulfanylacetamide group. The presence of these moieties suggests that the compound could exhibit interesting chemical properties and reactivity, making it a potential candidate for various synthetic applications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of furfurylamines with ynones followed by oxidation to form spiro-lactams and polysubstituted pyrroles. Specifically, the in situ generation of N-furan-2-ylmethyl-β-enaminones and their subsequent oxidation by ceric ammonium nitrate is a key step in the synthesis of furan and pyrrole derivatives. This dearomatizing oxidation likely proceeds via a free-radical pathway and is significant for extending the synthetic applications of these heterocycles .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly detailed in the provided papers. However, based on the structure of related compounds, it can be inferred that the compound features a thieno[2,3-d]pyrimidin-4-one core, which is a bicyclic system consisting of a fused thiophene and pyrimidine ring. The furan-2-ylmethyl group is likely attached to this core, and the presence of a sulfanylacetamide suggests additional reactivity and potential for further functionalization .

Chemical Reactions Analysis

The chemical reactions involving related N-heterocyclic compounds include the reaction of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride, leading to ring cleavage of the pyrimidine component and subsequent 1,2,4-oxadiazole-forming ring closure. This reaction pathway indicates a high level of reactivity and potential for generating diverse heterocyclic structures. The formation of oxadiazole rings is particularly noteworthy due to their presence in many biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of similar compounds, such as solubility, melting points, and stability, can be influenced by the presence of the heterocyclic rings and substituents like the sulfanylacetamide group. The compound's reactivity with nucleophiles and electrophiles, as well as its potential to undergo oxidation and cyclization reactions, would be important aspects to consider in the context of its physical and chemical properties .

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis of derivatives with anticancer activity is a significant area of research. For instance, the preparation of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which showed potent and selective cytotoxic effects against leukemia cell lines, underscores the therapeutic potential of compounds with similar structures (Horishny, Arshad, & Matiychuk, 2021).

Novel Synthetic Routes and Derivatives

Exploring new synthetic pathways and derivatives is crucial for discovering compounds with improved biological activities. The research into the synthesis of pyrimidine selanyl derivatives provides a framework for the development of novel compounds with potential biological applications (Alshahrani et al., 2018).

Antiexudative Activity

The development of compounds with antiexudative properties is another area of interest. The synthesis of pyrolin derivatives and their evaluation for anti-exudative activity highlight the potential for compounds like N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide to contribute to treatments for inflammatory conditions (Chalenko et al., 2019).

Antimicrobial Activity

Compounds with a similar structural framework have been synthesized and evaluated for their antimicrobial properties, indicating the possibility of utilizing such compounds in combating bacterial and fungal infections (Hossan et al., 2012).

Methodological Advancements

Research has also focused on developing novel synthesis methods that could be applied to compounds like this compound. For example, the one-pot synthesis of Thieno[2,3-b]pyridine derivatives offers insights into efficient and versatile synthetic strategies (Dyachenko et al., 2020).

properties

IUPAC Name |

N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S2/c1-13-14(2)29-19-18(13)20(26)24(11-16-9-6-10-27-16)21(23-19)28-12-17(25)22-15-7-4-3-5-8-15/h6,9-10,15H,3-5,7-8,11-12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKCFFOJUOGAGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)CC4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Morpholin-4-ylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3012784.png)

![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide](/img/structure/B3012787.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3012792.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012797.png)

![N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3012798.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B3012801.png)